N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide
Description
Properties
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-4-14(20)18-12-5-7-13(8-6-12)23(21,22)19-15-16-10(2)9-11(3)17-15/h5-9H,4H2,1-3H3,(H,18,20)(H,16,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMAODUFYFVUJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC(=N2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonylation Using Aromatic Sulfonyl Chlorides
A common approach involves reacting 4-chlorosulfonylphenylpropanamide with 4,6-dimethylpyrimidin-2-amine in polar aprotic solvents like dimethylsulfoxide (DMSO) or dimethylformamide (DMF). Alkaline conditions (pH 9–11) using sodium hydroxide or potassium carbonate facilitate deprotonation of the amine, enhancing nucleophilicity.
Example Protocol
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Reactants : 4-Chlorosulfonylphenylpropanamide (1.0 eq), 4,6-dimethylpyrimidin-2-amine (1.2 eq)
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Solvent : DMSO (anhydrous)
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Base : KOH (3.0 eq)
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Conditions : 80–100°C, 8–12 hours under nitrogen
Side reactions, such as over-sulfonation or hydrolysis of the sulfonyl chloride, are mitigated by maintaining anhydrous conditions and controlled stoichiometry.
Propanamide Side Chain Introduction
The propanamide moiety is typically introduced via acylation of 4-aminophenylsulfonamide intermediates. Two primary strategies are employed:
Acylation with Propionyl Chloride
4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]aniline reacts with propionyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by triethylamine (TEA) to scavenge HCl.
Optimized Parameters
| Parameter | Value |
|---|---|
| Molar Ratio | 1:1.1 (aniline:propionyl chloride) |
| Catalyst | TEA (2.5 eq) |
| Temperature | 0–5°C (initial), then 25°C |
| Reaction Time | 4–6 hours |
| Isolated Yield | 68–78% |
Carbodiimide-Mediated Coupling
For higher selectivity, carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) link propionic acid to the aniline intermediate. This method reduces side products compared to direct acylation.
Procedure
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Activate propionic acid with EDC and HOBt (hydroxybenzotriazole) in DCM.
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Add 4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]aniline and stir at room temperature for 12–18 hours.
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Quench with aqueous NaHCO₃ and extract with ethyl acetate.
Purification and Characterization
Crystallization and Chromatography
Crude product is purified via recrystallization (ethanol/water) or silica gel chromatography (ethyl acetate/hexane). Higher purity (>98%) is achieved using preparative HPLC with a C18 column and acetonitrile/water gradient.
Spectroscopic Validation
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¹H NMR (400 MHz, DMSO-d₆): δ 10.2 (s, 1H, SO₂NH), 8.3 (d, 2H, ArH), 7.8 (d, 2H, ArH), 6.9 (s, 1H, pyrimidine-H), 2.5 (q, 2H, CH₂CO), 2.3 (s, 6H, CH₃-pyrimidine), 1.1 (t, 3H, CH₃).
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HPLC : Retention time = 6.7 min (Zorbax SB-C18, 1.0 mL/min, 60:40 acetonitrile/water).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Direct Acylation | Short reaction time, low cost | Moderate purity, side products | 68–78% |
| Carbodiimide Coupling | High purity, scalability | Expensive reagents | 80–88% |
| One-Pot Synthesis | Reduced steps | Complex optimization required | 70–75% |
Industrial-Scale Considerations
For bulk production, continuous flow reactors enhance heat transfer and reduce reaction times. Patent WO1994000416A1 highlights the use of DMSO as a solvent for its high boiling point and compatibility with alkaline conditions, enabling safe scale-up. Key factors include:
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Catalyst Recycling : KOH can be recovered via neutralization and filtration.
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Waste Management : DMSO is recycled via distillation, minimizing environmental impact.
Emerging Methodologies
Recent advances focus on enzymatic catalysis and microwave-assisted synthesis. Lipase-catalyzed acylation in ionic liquids improves stereoselectivity, while microwave irradiation reduces reaction times to 1–2 hours.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties and potential use in treating bacterial infections.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide involves the inhibition of dihydropteroate synthase, an enzyme involved in the folate synthesis pathway in bacteria. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect of the compound .
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Structural and Physicochemical Properties
Structure-Activity Relationship (SAR) Insights
Biological Activity
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide is a compound that has garnered attention in the pharmaceutical field due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse sources of research.
Chemical Structure and Properties
The compound's chemical structure is characterized by the following molecular formula:
- Molecular Formula : C16H18N4O4S
- Molecular Weight : 362.40 g/mol
- CAS Number : 59224-69-0
The structure includes a pyrimidine ring, a sulfonamide group, and an amide linkage, which are critical for its biological activity.
Antimicrobial Properties
Research indicates that compounds containing sulfamoyl groups exhibit significant antimicrobial activity. For instance, derivatives of sulfamoyl compounds have been shown to inhibit bacterial growth effectively, making them candidates for further development as antibacterial agents. The mechanism often involves the inhibition of folate synthesis pathways in bacteria, which is crucial for their survival and proliferation.
Antitumor Activity
This compound has also been investigated for its antitumor properties. Studies have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines, including colorectal cancer cells. The compound's ability to interfere with key signaling pathways involved in tumor growth, such as the Wnt/β-catenin pathway, has been highlighted in recent research.
Case Studies and Research Findings
- Inhibition of Wnt Signaling : A study focusing on similar sulfonamide derivatives found that they could effectively inhibit Wnt-dependent transcription in cancer cells, leading to reduced cell proliferation and increased apoptosis. This suggests that this compound may share similar mechanisms of action .
- Cytotoxicity Assays : In vitro assays revealed that the compound exhibited cytotoxic effects against various cancer cell lines with IC50 values indicating potent activity. For example, related compounds showed IC50 values as low as 0.12 μM against HCT116 cells .
- Metabolic Stability : Investigations into the metabolic stability of this class of compounds have shown promising results, indicating that modifications to the structure can enhance their pharmacokinetic profiles. This stability is crucial for developing effective therapeutic agents .
Data Table: Biological Activity Overview
Q & A
Q. Table 1: Representative Synthetic Data
| Step | Reagent/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| 1 | 4,6-dimethylpyrimidin-2-ol synthesis | 85 | ≥95% | |
| 2 | Sulfonylation (SOCl₂, Et₃N) | 73 | 92% | |
| 3 | Propanamide coupling (DMAP, DCM) | 68 | 89% |
Basic: Which spectroscopic and analytical techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm proton environments (e.g., methyl groups on pyrimidine at δ ~2.3–2.5 ppm, sulfonamide NH at δ ~10–11 ppm) .
- IR Spectroscopy : Identify key functional groups (e.g., sulfonamide S=O stretch at ~1150–1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 339.38) .
- Elemental Analysis : Validate C, H, N, S content (e.g., C: 58.41%, H: 4.70%, N: 14.19%) .
Basic: What are the solubility and stability profiles of this compound under standard laboratory conditions?
Methodological Answer:
- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol. Insoluble in water .
- Stability :
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate its biological activity?
Methodological Answer:
- Structural Modifications :
- Replace the pyrimidine ring with isoxazole (cf. , Compound 9) to assess target selectivity.
- Vary substituents on the phenyl ring (e.g., electron-withdrawing groups) to modulate binding affinity.
- Assay Design :
Q. Table 2: SAR Data for Analogous Compounds
| Derivative | Modification | IC₅₀ (Urease, µM) | Reference |
|---|---|---|---|
| Propionamide variant | C=O extended | 19.8 | |
| Isoxazole variant | Pyrimidine → Isoxazole | 40.0 |
Advanced: How can computational methods (e.g., molecular docking) predict binding modes to biological targets?
Methodological Answer:
- Docking Workflow :
- Key Interactions :
- Sulfonamide S=O forms hydrogen bonds with active-site residues (e.g., His⁵⁰⁰ in urease).
- Pyrimidine ring engages in π-π stacking with aromatic side chains .
Advanced: How do crystallographic data resolve structural ambiguities or polymorphism in this compound?
Methodological Answer:
- X-ray Crystallography :
- Polymorphism Screening :
- Recrystallize from solvent mixtures (e.g., EtOH/H₂O) to isolate different polymorphs.
- Compare unit cell parameters (e.g., monoclinic vs. orthorhombic systems) .
Q. Table 3: Crystallographic Data for Related Compounds
| Compound | Space Group | Unit Cell (Å) | Reference |
|---|---|---|---|
| N-(4-chlorophenyl)-sulfamoyl analog | P2₁/c | a=8.21, b=12.45, c=15.89 |
Advanced: How can contradictory data (e.g., molecular formula discrepancies) in literature be addressed?
Methodological Answer:
- Reproducibility Checks :
- Re-synthesize the compound using reported protocols and validate via elemental analysis.
- Cross-reference NMR data across studies (e.g., δ values for methyl groups) .
- Hypothesis Testing :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
